N-{[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}benzamide
N-{[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}benzamide
Brand Name:
Vulcanchem
CAS No.:
461041-35-0
VCID:
VC0365208
InChI:
InChI=1S/C21H15N3O2S2/c25-17-11-10-14(22-21(27)24-19(26)13-6-2-1-3-7-13)12-15(17)20-23-16-8-4-5-9-18(16)28-20/h1-12,25H,(H2,22,24,26,27)
SMILES:
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Molecular Formula:
C21H15N3O2S2
Molecular Weight:
405.5g/mol
N-{[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}benzamide
CAS No.: 461041-35-0
Main Products
VCID: VC0365208
Molecular Formula: C21H15N3O2S2
Molecular Weight: 405.5g/mol
CAS No. | 461041-35-0 |
---|---|
Product Name | N-{[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}benzamide |
Molecular Formula | C21H15N3O2S2 |
Molecular Weight | 405.5g/mol |
IUPAC Name | N-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl]benzamide |
Standard InChI | InChI=1S/C21H15N3O2S2/c25-17-11-10-14(22-21(27)24-19(26)13-6-2-1-3-7-13)12-15(17)20-23-16-8-4-5-9-18(16)28-20/h1-12,25H,(H2,22,24,26,27) |
Standard InChIKey | GNSYQRMBBCJTQH-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Canonical SMILES | C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
PubChem Compound | 1856954 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume